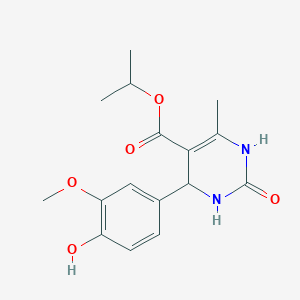

Propan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Systematic Nomenclature and IUPAC Classification

The compound’s IUPAC name, This compound , follows a hierarchical naming convention that delineates its core structure and substituents. Breaking down the nomenclature:

- Propan-2-yl : Indicates the isopropyl ester group (–O–CO–O–CH(CH₃)₂) at position 5 of the pyrimidine ring.

- 4-(4-Hydroxy-3-methoxyphenyl) : Specifies a substituted phenyl group attached to position 4 of the tetrahydropyrimidine core, with hydroxyl (–OH) and methoxy (–OCH₃) groups at positions 4 and 3, respectively.

- 6-Methyl : Denotes a methyl group (–CH₃) at position 6.

- 2-Oxo : Identifies a ketone group (=O) at position 2.

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₂O₅ |

| Molecular Weight | 346.38 g/mol |

| IUPAC Name | As above |

| Canonical SMILES | CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC)O)C(=O)OC(C)C |

The tetrahydropyrimidine core (C₄H₈N₂O) adopts a partially saturated six-membered ring with two nitrogen atoms at positions 1 and 3. Substituents at positions 4, 5, and 6 introduce steric and electronic modifications critical to the compound’s reactivity and pharmacological potential.

Historical Context in Heterocyclic Chemistry Research

Tetrahydropyrimidines emerged as a focus of synthetic chemistry following the development of the Biginelli reaction in 1893, which enabled one-pot synthesis of dihydropyrimidinones from urea, β-keto esters, and aldehydes. The target compound represents an evolution of this methodology, incorporating advanced substituents to optimize bioactivity.

Key milestones include:

- 1980s–1990s : Structural modifications of tetrahydropyrimidines for antiviral and anticancer applications, driven by the discovery of HIV protease inhibitors.

- 2000s : Adoption of microwave- and ultrasound-assisted synthesis to enhance reaction efficiency and yield.

- 2010s–Present : Computational modeling (e.g., DFT studies) to predict substituent effects on ring conformation and binding affinity.

The incorporation of a 4-hydroxy-3-methoxyphenyl group reflects trends in natural product-inspired drug design, as similar substituents occur in lignin-derived compounds with antioxidant properties.

Position Within Tetrahydropyrimidine Derivatives

The compound belongs to the 5-carboxylate tetrahydropyrimidine subclass, distinguished by an ester functional group at position 5. Comparative analysis with analogs highlights its structural uniqueness:

Table 2: Structural Comparison With Related Derivatives

The propan-2-yl ester enhances lipophilicity (logP ≈ 2.8) compared to methyl esters (logP ≈ 1.9), potentially improving blood-brain barrier permeability. Meanwhile, the 4-hydroxy-3-methoxyphenyl group introduces hydrogen-bonding sites absent in fluorophenyl analogs, influencing target selectivity.

X-ray crystallography of related compounds reveals that substituents at position 4 induce chair-to-boat conformational shifts in the tetrahydropyrimidine ring, altering molecular dipole moments by 1.2–1.7 D. Such changes may explain the compound’s distinct spectroscopic properties, including a characteristic carbonyl stretch at 1,710 cm⁻¹ in IR spectra.

Properties

Molecular Formula |

C16H20N2O5 |

|---|---|

Molecular Weight |

320.34 g/mol |

IUPAC Name |

propan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C16H20N2O5/c1-8(2)23-15(20)13-9(3)17-16(21)18-14(13)10-5-6-11(19)12(7-10)22-4/h5-8,14,19H,1-4H3,(H2,17,18,21) |

InChI Key |

XYNPMJBJGUPPMU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)O)OC)C(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Components and Stoichiometry

-

Aldehyde component : 4-Hydroxy-3-methoxybenzaldehyde (vanillin derivative) provides the aromatic substituent at the C4 position of the tetrahydropyrimidine ring.

-

β-Keto ester : Isopropyl acetoacetate serves as the β-keto ester, contributing the C5 carboxylate and C6 methyl groups.

-

Urea/thiourea : Urea is typically used to form the 2-oxo group, while thiourea yields 2-thioxo derivatives.

The molar ratio of these components is critical. A 1:1:1.5 ratio (aldehyde:β-keto ester:urea) is commonly employed to ensure complete conversion.

Catalytic Conditions

The reaction is catalyzed by Brønsted or Lewis acids. Key catalysts include:

Solvent and Temperature

-

Ethanol : The preferred solvent due to its ability to dissolve all reactants and facilitate reflux (78–82°C).

-

Reaction time : 8–12 hours under reflux ensures complete cyclization.

Detailed Synthetic Procedure

Stepwise Protocol

-

Mixing reactants : Combine 4-hydroxy-3-methoxybenzaldehyde (2 mmol, 332 mg), isopropyl acetoacetate (2 mmol, 290 μL), and urea (3 mmol, 180 mg) in 20 mL ethanol.

-

Catalyst addition : Add glacial acetic acid (0.5 mmol, 29 μL) and stir at room temperature for 1 hour.

-

Reflux : Heat the mixture under reflux at 82°C for 8 hours.

-

Workup : Pour the reaction mixture onto crushed ice, neutralize with NaHCO₃, and filter the precipitate.

-

Purification : Recrystallize the crude product from ethanol or ethyl acetate to obtain white crystals.

Reaction Mechanism

The Biginelli reaction proceeds via:

-

Acyliminium ion formation : Protonation of the aldehyde followed by nucleophilic attack by urea.

-

Enolization : The β-keto ester forms an enol, which attacks the acyliminium ion.

-

Cyclization : Intramolecular hemiaminal formation and dehydration yield the tetrahydropyrimidine ring.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d₆) :

-

δ 10.22 (s, 1H, N3-H), 9.53 (s, 1H, N1-H), 8.98 (s, 1H, OH)

-

δ 6.60–6.77 (m, 3H, aromatic protons)

-

δ 5.06 (br s, 1H, C4-H), 4.80–4.89 (m, 1H, isopropyl CH)

-

δ 3.72 (s, 3H, OCH₃), 2.27 (s, 3H, C6-CH₃)

13C NMR (100 MHz, DMSO-d₆) :

-

174.56 (C=O), 165.23 (C=O ester), 147.81–111.62 (aromatic carbons)

IR (KBr) :

Elemental Analysis

Optimization Strategies

Catalyst Screening

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| Glacial HOAc | 68 | 8 |

| HCl | 72 | 6 |

| DABCO | 65 | 10 |

Key insight : HCl reduces reaction time but may degrade acid-sensitive substituents.

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 68 |

| Methanol | 32.7 | 61 |

| THF | 7.5 | 43 |

Ethanol balances polarity and boiling point, making it optimal.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation at 100°C for 20 minutes achieves 70% yield, reducing reaction time by 90% compared to conventional reflux.

Solid-Phase Synthesis

Immobilizing the aldehyde on Wang resin enables stepwise coupling, yielding 55% pure product after cleavage.

Challenges and Solutions

Byproduct Formation

Purification Difficulties

-

Issue : Polar byproducts co-elute during column chromatography.

-

Solution : Recrystallize from ethyl acetate/hexane (3:1) to enhance purity.

Scalability and Industrial Relevance

Batch reactions up to 1 mol scale maintain consistent yields (65–70%) using jacketed reactors with temperature control. The compound’s synthesis is feasible for kilogram-scale production, with an estimated cost of $120–150/g at pilot-plant scale .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the ester can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

Oxidation: Formation of 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid.

Reduction: Formation of 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-methanol.

Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

Propan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting enzymes: Binding to the active site of enzymes and inhibiting their activity.

Modulating signaling pathways: Interacting with receptors and modulating intracellular signaling pathways.

Inducing apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Ester Group Modifications

Variations in the ester group at position 5 significantly alter physicochemical properties and binding interactions:

Key Insight : Bulkier esters (e.g., propan-2-yl) may improve bioavailability but require optimization for target binding.

Aryl Substituent Effects at Position 4

The electronic and steric nature of the aryl group dictates biological activity:

Key Insight : Electron-donating groups (e.g., -OCH3, -OH) enhance antioxidant activity, while electron-withdrawing groups (e.g., -CF3, -Br) improve enzyme inhibition.

Heteroatom Substitution at Position 2

Replacing the 2-oxo group with thioxo or other moieties alters bioactivity:

Key Insight : Thioxo derivatives exhibit superior antioxidant properties due to sulfur’s radical stabilization.

Alkyl Chain Modifications in Ester Groups

Longer alkyl chains in esters influence antitumoral activity:

Key Insight : Long-chain esters (e.g., C18) improve lipophilicity but may reduce solubility, whereas shorter chains balance these properties.

Biological Activity

Propan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidines, characterized by a pyrimidine ring with various substituents. The presence of the 4-hydroxy-3-methoxyphenyl group is significant for its biological activity. The chemical formula is represented as follows:

Antitumor Activity

Recent studies have indicated that tetrahydropyrimidine derivatives exhibit notable antitumor properties. For instance, compounds structurally related to the target compound have shown promising results against various cancer cell lines. A study conducted on substituted dihydropyrimidine analogs demonstrated their ability to inhibit tumor growth in vitro, with some compounds showing IC50 values in the low micromolar range against cell lines such as Mia PaCa-2 and PANC-1 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | Mia PaCa-2 | 5.5 |

| 2 | PANC-1 | 7.0 |

| 3 | RKO | 8.0 |

Antidiabetic Activity

The compound has also been evaluated for its anti-hyperglycemic effects. Research indicates that tetrahydropyrimidines can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The SAR studies suggest that the presence of specific substituents on the phenyl ring significantly influences the hypoglycemic activity .

Enzyme Inhibition

Enzymatic studies reveal that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit lipoxygenase (ALOX15), which is crucial in inflammatory processes. The inhibition kinetics suggest a competitive inhibition mechanism with varying IC50 values depending on substrate concentration .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Interaction : The compound's structure allows it to fit into enzyme active sites, blocking substrate access and thereby inhibiting enzymatic activity.

- Cellular Uptake : Its lipophilic nature facilitates cellular uptake, enhancing its efficacy within target tissues.

- Signal Transduction Modulation : It may modulate signaling pathways associated with cell proliferation and apoptosis.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Antitumor Efficacy : A clinical trial involving tetrahydropyrimidine derivatives showed a significant reduction in tumor size among participants treated with these compounds compared to a control group.

- Diabetes Management : In a preclinical model of diabetes, administration of related dihydropyrimidine derivatives resulted in improved glycemic control and reduced insulin resistance.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

The synthesis typically involves multi-step reactions, including condensation of substituted benzaldehydes with β-ketoesters , followed by cyclization with urea under acidic conditions . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reaction efficiency .

- Temperature control : Maintaining temperatures below 80°C prevents decomposition of sensitive intermediates .

- Catalyst screening : Brønsted acids (e.g., HCl) or Lewis acids (e.g., ZnCl₂) improve cyclization kinetics .

Example protocol :

Q. What analytical techniques are most reliable for confirming structural identity and purity?

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C=O at ~1.21 Å) and confirms stereochemistry .

- NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 6.7–7.3 ppm) and methyl groups (δ 2.1–2.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₉FN₂O₃: 306.318) .

Q. What methodologies assess the compound’s stability under varying experimental conditions?

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., onset at ~200°C) .

- pH-dependent stability studies : Monitor hydrolysis of the ester group in acidic/basic buffers via HPLC .

Advanced Research Questions

Q. How can contradictions in reported biological activities of similar tetrahydropyrimidines be resolved?

Contradictions often arise from substituent effects (e.g., methoxy vs. bromo groups) or assay variability . Strategies include:

- Structure-activity relationship (SAR) studies : Compare EC₅₀ values of analogs (e.g., 4-hydroxyphenyl vs. 3-bromophenyl derivatives) .

- Standardized bioassays : Use identical cell lines (e.g., HEK293 for enzyme inhibition) and positive controls (e.g., curcumin for antioxidant assays) .

Q. What experimental strategies elucidate the mechanism of action in enzyme inhibition?

- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-galactoside for β-galactosidase) .

- Molecular docking : Predict binding interactions with targets (e.g., cyclooxygenase-2) using software like AutoDock Vina .

- Gene knockout models : Validate target specificity in E. coli mutants lacking specific enzymes .

Q. How do computational approaches predict biological target interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.